2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid
Brand Name: Vulcanchem
CAS No.: 99007-90-6
VCID: VC2179071
InChI: InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
SMILES: CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid

CAS No.: 99007-90-6

Cat. No.: VC2179071

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid - 99007-90-6

Specification

CAS No. 99007-90-6
Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
IUPAC Name 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoic acid
Standard InChI InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Standard InChI Key ORWAAQBZVLXILN-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Canonical SMILES CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid has a molecular formula of C18H14O5 with a molecular weight of 310.3 g/mol . The structure features a chromen-4-one core (a benzopyran with a ketone at position 4), with a phenyl substituent at position 3 and a propanoic acid moiety connected via an oxygen atom at position 7. This arrangement creates a molecule with both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) regions, influencing its solubility and binding characteristics with biological targets.

The compound's structure combines elements common to flavonoids, which are known for their antioxidant properties, with a carboxylic acid functional group that can participate in hydrogen bonding and acid-base reactions. This structural combination likely contributes to the compound's diverse biological activities and potential applications in pharmaceutical research.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid typically involves the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol (a substituted chromenone) with propanoic acid or its derivatives under appropriate reaction conditions. This approach relies on the formation of an ether linkage between the hydroxyl group at position 7 of the chromenone and the α-carbon of propanoic acid.

The general synthetic pathway can be outlined as follows:

  • Preparation of the 4-oxo-3-phenyl-4H-chromen-7-ol starting material, which may involve the cyclization of appropriately substituted 2'-hydroxychalcones.

  • Etherification of the 7-hydroxyl group with a suitable propanoic acid derivative (such as 2-bromopropanoic acid) under basic conditions to form the desired ether linkage.

  • Purification steps, including crystallization or chromatographic techniques, to obtain the final product with high purity.

Industrial Production

Industrial-scale production of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid may employ optimized versions of laboratory synthesis methods, with considerations for cost-effectiveness, scalability, and environmental impact. Companies like MolCore BioPharmatech specialize in manufacturing this compound with high purity (≥98%) for pharmaceutical and research applications . These industrial processes are typically conducted under ISO-certified quality systems to ensure consistent product quality and compliance with regulatory standards.

Mechanism of Action and Biological Activity

Antioxidant and Anti-inflammatory Properties

Like many flavonoid-related compounds, 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid is believed to possess antioxidant properties that may contribute to its biological effects. These antioxidant properties could involve:

  • Direct scavenging of reactive oxygen species (ROS)

  • Chelation of metal ions that catalyze oxidative reactions

  • Upregulation of endogenous antioxidant defense systems

The anti-inflammatory effects of the compound may be related to its potential ability to inhibit inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate the production of inflammatory cytokines and other mediators .

Applications and Research Areas

Pharmaceutical Development

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid serves as an important precursor in the synthesis of novel anti-inflammatory and analgesic medications. Its structural features make it a valuable building block for developing compounds with enhanced therapeutic properties for pain management and inflammatory conditions. The compound's potential to modulate inflammatory pathways makes it particularly interesting for pharmaceutical researchers seeking new approaches to treating chronic inflammatory diseases .

Food Preservation

Researchers have explored the potential of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid as a natural preservative in food products. Its antioxidant properties may help prevent lipid oxidation, which is a major cause of food spoilage. By extending the shelf life of food products while maintaining their safety and quality, this compound could offer an alternative to synthetic preservatives that may have health concerns .

Cancer Research

Studies indicate that 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid may have potential applications in cancer therapy. Research suggests it could play a role in inhibiting tumor growth and enhancing the efficacy of existing treatments. The compound's ability to modulate cellular signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer research .

Natural Product Chemistry

The compound is used in the study of natural products, particularly flavonoids and their derivatives. Researchers utilize it to understand structure-activity relationships of these compounds, which can provide insights into how structural modifications affect biological activity. This knowledge is valuable for designing more effective therapeutic agents based on natural product scaffolds .

Analytical Methods and Characterization

Spectroscopic Analysis

Several spectroscopic techniques are employed for the characterization and quality control of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

  • Ultraviolet-visible (UV-Vis) spectroscopy to characterize the chromophoric system

These analytical methods provide complementary information about the compound's structure, purity, and identity, which is essential for research and quality control purposes.

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